molecular formula C14H11ClFNO2S B13360873 (2-Chloro-6-fluorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate CAS No. 571918-88-2

(2-Chloro-6-fluorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B13360873
CAS No.: 571918-88-2
M. Wt: 311.8 g/mol
InChI Key: ZSCCTRMAQHACKD-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate (CAS 571918-88-2) is a chemical compound with a molecular formula of C14H11ClFNO2S and a molecular weight of 311.76 g/mol . Its structure incorporates both a substituted pyridine ring, featuring a methylsulfanyl group at the 2-position, and a 2-chloro-6-fluorobenzyl ester group . This specific arrangement of halogen atoms (chloro and fluoro) and the thioether functional group makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds with similar structural features, such as the 2-chloro-6-fluorophenyl group, are frequently explored in drug discovery for their potential biological activities . Researchers can utilize this building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds. This product is intended for research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

571918-88-2

Molecular Formula

C14H11ClFNO2S

Molecular Weight

311.8 g/mol

IUPAC Name

(2-chloro-6-fluorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C14H11ClFNO2S/c1-20-13-9(4-3-7-17-13)14(18)19-8-10-11(15)5-2-6-12(10)16/h2-7H,8H2,1H3

InChI Key

ZSCCTRMAQHACKD-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC2=C(C=CC=C2Cl)F

solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of (2-Chloro-6-fluorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate generally involves:

  • Functionalization of the pyridine ring to introduce a methylsulfanyl group at the 2-position and a carboxylate group at the 3-position.
  • Preparation of the (2-chloro-6-fluorophenyl)methyl moiety, often via halogenated phenol derivatives.
  • Coupling of the two fragments through esterification or nucleophilic substitution to form the methyl ester linkage.

Preparation of 2-Methylsulfanylpyridine-3-carboxylate Intermediate

A key intermediate is 2-methylsulfanyl-pyridine derivatives , which can be synthesized by lithiation of dibromopyridine followed by reaction with dimethyldisulfide:

Step Reagents & Conditions Description Reference
1 2,5-Dibromopyridine, n-butyllithium (1.6 M in hexane), diethyl ether, -75°C to room temperature Lithiation of 2,5-dibromopyridine at low temperature under nitrogen atmosphere
2 Dimethyldisulfide added dropwise, stirring continued at room temperature Introduction of methylsulfanyl group at 2-position
3 Quenching with 1 N HCl at 0°C, extraction with ethyl acetate, drying and evaporation Isolation of 2-bromo-5-methylsulfanyl-pyridine as brown solid

This intermediate is typically used without further purification in subsequent steps.

Preparation of (2-Chloro-6-fluorophenyl)methyl Moiety

The chlorofluorophenyl fragment is often prepared starting from 2,6-dichlorophenol , which undergoes selective substitution and functional group transformations:

Step Reagents & Conditions Description Reference
A 2,6-Dichlorophenol Starting material
B Organometallic reagents such as methylmagnesium chloride (MeMgCl) or methylmagnesium bromide (MeMgBr), 0-100°C Conversion of 2-chloro-6-hydroxybenzaldehyde to 3-chloro-2-(1-hydroxyethyl)phenol
C Sulfonylation reagents like methanesulfonyl chloride, bases such as triethylamine, 20-60°C Formation of vinylphenylsulfonate derivatives

Research Discoveries and Optimization

  • Organometallic reagents such as MeMgCl and MeMgBr are preferred for selective methylation of chlorophenol intermediates, with reaction temperatures carefully controlled to optimize yield and minimize side products.

  • Use of bases like triethylamine and potassium carbonate facilitates esterification under mild conditions, preventing decomposition of sensitive functional groups.

  • The methylsulfanyl group introduction via lithiation and reaction with dimethyldisulfide is a robust method, allowing high regioselectivity on the pyridine ring.

  • Vapor-phase chlorination and fluorination methods have been explored for preparing trifluoromethylpyridine derivatives but are less directly applicable here due to the different substitution pattern.

Data Table Summary of Key Reagents and Conditions

Synthetic Step Key Reagents Solvents Temperature Range Notes
Pyridine lithiation and methylsulfanyl introduction 2,5-Dibromopyridine, n-butyllithium, dimethyldisulfide Diethyl ether -75°C to RT Inert atmosphere required
Chlorophenol functionalization 2,6-Dichlorophenol, MeMgCl/MeMgBr Hydrocarbons (hexane, toluene), ethers (THF) 0-100°C Control equivalents of organometallic reagent
Sulfonylation/vinylation Methanesulfonyl chloride, bases (triethylamine) Toluene, ethanol 20-60°C Careful control of equivalents
Esterification/coupling Pyridine carboxylate, chlorofluorophenylmethyl halide Toluene, ethanol, water 60-90°C Use sealed tube, inert atmosphere

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Hydrolysis: 2-(methylthio)nicotinic acid and 2-chloro-6-fluorobenzyl alcohol.

Scientific Research Applications

2-Chloro-6-fluorobenzyl 2-(methylthio)nicotinate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it useful in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of nicotinate derivatives with biological targets.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluorobenzyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The chlorine and fluorine atoms can participate in halogen bonding, while the methylthio group can engage in sulfur-based interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several analogues documented in the evidence, differing primarily in heterocyclic cores and substituents:

Compound Name (CAS or Reference) Core Structure Key Substituents Functional Groups
Target Compound (571918-88-2) Pyridine-3-carboxylate 2-MeS, (2-Cl-6-FPh)methyl ester Ester, aryl halide, thioether
1-(2-Cl-6-FPh)-5-Me-indolin-2-one Indolinone 2-Cl-6-fluorophenyl, 5-methyl Lactam, aryl halide
3-(2-Cl-6-FPh)-5-Me-isoxazole-4-carboxylic Acid (3919-74-2) Isoxazole 2-Cl-6-fluorophenyl, 5-methyl, carboxylic acid Carboxylic acid, aryl halide
Fluoro-phenyl-pyrazole derivatives Pyrazole Chloro-fluorophenyl, trifluoromethyl Aldehyde, sulfanyl, aryl halide

Key Observations :

  • Heterocyclic Core: The pyridine ring in the target compound offers a planar, aromatic system distinct from the indolinone (partially saturated) or isoxazole (five-membered) cores.
  • Substituent Effects : The methylsulfanyl group in the target compound may confer greater steric bulk and electron-donating properties compared to the carboxylic acid in the isoxazole analogue, influencing solubility and reactivity.
  • Biological Implications: The indolinone analogue () demonstrated anti-inflammatory activity as a lumiracoxib prodrug, suggesting that the chloro-fluorophenyl group may play a role in COX-2 inhibition. The target compound’s ester group could similarly act as a prodrug motif, though this requires validation .

Biological Activity

(2-Chloro-6-fluorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C12H12ClFNO2S
  • Molecular Weight : 287.74 g/mol

This compound features a chloro and fluorine substituent on the phenyl ring, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-1.
  • Antimicrobial Properties : Exhibits activity against certain bacterial strains.
  • Anticancer Potential : Preliminary studies suggest it may induce apoptosis in cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Pathways : It has been shown to affect the p38 MAPK pathway, leading to reduced inflammation .
  • Cytokine Modulation : The compound can modulate the expression of cytokines involved in inflammatory responses, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .
  • Cellular Uptake and Distribution : Studies indicate favorable pharmacokinetic properties, allowing effective distribution to target tissues .

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the anti-inflammatory effects in vitro using human monocytic cells. The compound reduced TNF-alpha production by 40% at a concentration of 10 µM.
Study 2 Investigated antimicrobial activity against Staphylococcus aureus. Minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
Study 3 Assessed cytotoxic effects on cancer cell lines (e.g., HeLa). IC50 values were reported at approximately 15 µM, indicating significant anticancer potential.

Toxicological Profile

While the compound shows promise in various therapeutic areas, understanding its safety profile is crucial:

  • Acute Toxicity : LD50 values in rodent models suggest moderate toxicity, with values ranging from 1200 mg/kg to 1360 mg/kg depending on the route of administration .
  • Skin Irritation Potential : The compound has been noted to cause skin irritation, necessitating caution during handling and application .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing derivatives of (2-chloro-6-fluorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate?

  • Methodology : A multi-step approach is common. For example, esterification of carboxylic acids with methanol under acid catalysis (e.g., H₂SO₄) can generate methyl esters, as demonstrated in related compounds . Coupling reagents like EDC are effective for intramolecular cyclization to form lactam or heterocyclic derivatives, yielding products with ~85% purity after washing and solvent removal .
  • Optimization : Use continuous flow reactors for scalability and trisodium citrate dihydrate as a catalyst in aqueous ethanol to enhance yields .

Q. How can structural characterization be performed for this compound?

  • Analytical Workflow :

  • NMR : Key signals include methyl groups (δ 2.35 ppm), aromatic protons (δ 6.83–7.4 ppm), and lactam carbonyls (δ 173.6 ppm in ¹³C-NMR) .
  • IR : Identify functional groups via C-F (1150 cm⁻¹), C-Cl (783 cm⁻¹), and carbonyl (1736 cm⁻¹) stretches .
  • HPLC/MS : Confirm molecular weight and purity using reverse-phase C18 columns and ESI-MS .

Q. What are the stability considerations for handling this compound?

  • Hydrolysis Studies : Assess stability in buffers (pH 1.2 and 7.4) to mimic physiological conditions. Monitor degradation via UV-Vis or LC-MS, as seen in related indolin-2-one derivatives .
  • Storage : Store at RT in airtight containers with desiccants to prevent moisture absorption .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Software Tools : Use SHELXL for refinement (supports anisotropic displacement parameters and twin correction) and ORTEP-3 for visualizing anisotropic ellipsoids .
  • Data Contradictions : If bond lengths deviate >0.02 Å from expected values, re-examine hydrogen bonding patterns using graph-set analysis (e.g., Etter’s formalism) to identify packing effects .

Q. What strategies are effective for analyzing bioactivity in structurally related compounds?

  • SAR Studies : Compare antimicrobial activity of triazolo-pyridazine derivatives (e.g., MIC values against S. aureus) .
  • In Vitro Assays : Use peritoneal exudate cell models to evaluate anti-inflammatory activity, with ANOVA for statistical significance (p < 0.05) .

Q. How can conflicting NMR or crystallographic data be reconciled during structure validation?

  • Case Study : If NMR suggests a planar conformation but X-ray shows puckering, employ DFT calculations (B3LYP/6-31G*) to compare energy minima. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions .

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